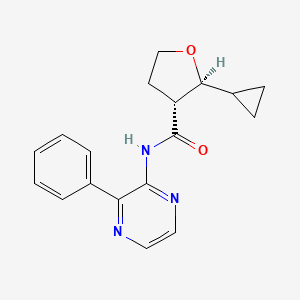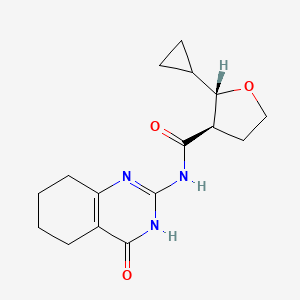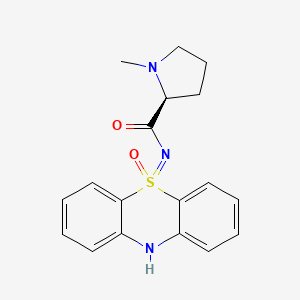![molecular formula C12H14FNO5S B7353693 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid](/img/structure/B7353693.png)
4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. It has also been found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid is its potency as an anti-inflammatory and analgesic agent. This makes it a valuable tool for studying the inflammatory response and pain pathways in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid. One area of interest is the development of more potent and selective COX inhibitors. Another area of interest is the investigation of the potential anti-cancer effects of this compound in vivo. Additionally, the development of novel drug delivery systems for this compound could improve its therapeutic potential. Finally, the investigation of the potential side effects of this compound in vivo could improve our understanding of its safety profile.
Métodos De Síntesis
The synthesis of 4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-fluoropyrrolidine, which is then reacted with 4-bromo-3-methoxybenzoic acid to form the desired product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5S/c1-19-10-6-8(12(15)16)2-3-11(10)20(17,18)14-5-4-9(13)7-14/h2-3,6,9H,4-5,7H2,1H3,(H,15,16)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBYFGBTIPCEMG-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CCC(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N2CC[C@H](C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)


![1-[(2R,6S)-2-ethyl-6-methylpiperidin-1-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7353632.png)
![2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)-1-[(2S,3S)-2-methyl-3-(trifluoromethyl)morpholin-4-yl]ethanone](/img/structure/B7353649.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)
![(5R,6S)-6-(5-azaspiro[3.4]octane-5-carbonyl)-4-methyl-5-pyridin-3-ylmorpholin-3-one](/img/structure/B7353658.png)
![5-[[(1R,2R)-2-(3-methoxyphenyl)cyclopropanecarbonyl]amino]-1,3-thiazole-2-carboxamide](/img/structure/B7353666.png)

![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)

![methyl (2R)-2-[2-(2-fluorophenoxy)butanoylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353717.png)
![methyl (2R)-2-[(4-ethylpyridine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353720.png)